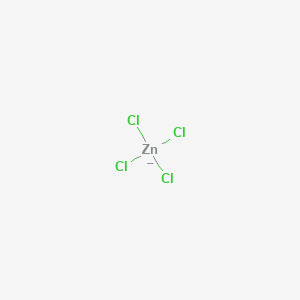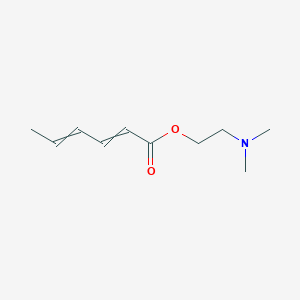
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can induce DNA damage and apoptosis in cancer cells. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been found to have low toxicity in animal models. However, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability in the presence of light and air.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide. One potential direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to study its effects on other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide and to develop more stable formulations for its use in lab experiments.
Métodos De Síntesis
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can be synthesized using a simple reaction between 6-methoxy-1,3-benzothiazol-2-amine and 2-chloronicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been studied for its anti-inflammatory and anti-oxidant properties.
Propiedades
Nombre del producto |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide |
|---|---|
Fórmula molecular |
C14H10ClN3O2S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-8-4-5-10-11(7-8)21-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19) |
Clave InChI |
AAXCQWCZXLOREK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)




